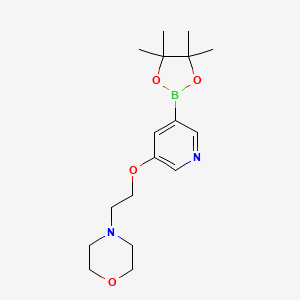

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester

Description

Chemical Structure: 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester (CAS: 1010104-33-2) is a boronic ester derivative featuring a pyridine ring substituted at the 3-position with a boronic acid pinacol ester group and at the 5-position with a morpholinoethoxy side chain. The morpholinoethoxy group consists of a morpholine ring linked via an ethoxy spacer, enhancing solubility in polar solvents and modulating electronic properties.

Molecular Formula: C₁₇H₂₅BN₂O₄

Molecular Weight: 332.21 g/mol (calculated based on structural data) .

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery and materials science. The morpholine moiety may improve pharmacokinetic properties in medicinal chemistry applications .

Properties

IUPAC Name |

4-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-16(2)17(3,4)24-18(23-16)14-11-15(13-19-12-14)22-10-7-20-5-8-21-9-6-20/h11-13H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLKHYLOLOIXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: THF, DMF, or toluene.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Alcohols/Ketones: Formed through oxidation reactions.

Scientific Research Applications

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds and drug intermediates.

Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action for 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

Key Structural Variations and Substituent Effects

Boronic esters are critical intermediates in cross-coupling reactions. Below is a comparative analysis of structurally related pyridine-based boronic esters:

Table 1: Comparative Data for Pyridine-3-Boronic Acid Pinacol Esters

Electronic and Steric Effects

- Morpholinoethoxy Group: The electron-donating morpholine ring and ethoxy linker in the target compound reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl groups) while improving solubility in aqueous-organic mixtures. This balance enhances coupling efficiency in Suzuki reactions .

- Bromo vs. Boronic Esters : Bromopyridine derivatives (e.g., 5-bromo analog) are typically less reactive in Suzuki couplings due to slower oxidative addition with palladium catalysts compared to boronic esters. However, bromo substituents allow for sequential functionalization .

- Amino and Methoxy Groups: Amino-substituted derivatives (e.g., 2-methoxy-5-amino analog) exhibit dual reactivity, enabling both cross-coupling and subsequent amidation or acylation .

Catalytic Performance

Research Findings and Case Studies

Synthesis of Biaryl Drug Candidates: The target compound was used to synthesize a kinase inhibitor intermediate, achieving 85% yield in a palladium-catalyzed coupling with a triflate partner. The morpholinoethoxy group improved solubility in THF/water mixtures, reducing side-product formation .

Comparison with Carbamoyl Derivatives : 5-(Morpholine-4-carbonyl)pyridine-3-boronic acid pinacol ester (CAS: 1073371-92-2) showed lower coupling efficiency (60% yield) due to steric hindrance from the carbonyl group .

Stability Studies: The target compound exhibited superior stability in DMSO at 25°C over 7 days compared to amino-substituted analogs, which degraded by 15% under the same conditions .

Biological Activity

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholinoethoxy group and a boronic acid moiety. Its structure can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : Approximately 229.09 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.

- Cellular Penetration : The morpholinoethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

- Oxidative Stress Induction : The compound may induce oxidative stress, leading to apoptosis in cancer cells.

Biological Activity and Case Studies

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Enzyme Inhibition : The compound has been shown to inhibit proteasome activity, which is crucial for regulating protein turnover in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing its anticancer properties.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits proteasome activity | |

| Anti-inflammatory | Modulates inflammatory pathways |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Activity |

|---|---|---|

| 5-(2-Morpholinoethoxy)pyridine-3-BPin | 229.09 | Anticancer |

| 2-Morpholinopyridine-3-boronic acid | 198.09 | Enzyme inhibition |

| 5-Methoxy-3-pyridineboronic acid | 196.09 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.